2,4-Dichlorothieno[3,2-d]pyrimidine
Description
Thieno[2,3-d]pyrimidine (B153573)
This isomer is a prominent scaffold in medicinal chemistry and has been extensively studied for its diverse biological activities. researchgate.netsyr.edunih.gov It is a key component in the development of various therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. researchgate.netnih.gov The thieno[2,3-d]pyrimidine core is found in several kinase inhibitors, demonstrating its utility in targeting specific enzymes involved in disease pathways. researchgate.netresearchgate.net
Thieno[3,2-d]pyrimidine (B1254671)
The thieno[3,2-d]pyrimidine scaffold, to which the subject of this article belongs, is also a crucial structure in drug design. nih.gov It serves as a foundational element for molecules with a broad spectrum of biological activities, including antiproliferative and antifungal properties. nih.gov The resemblance of this scaffold to purines makes it an attractive starting point for the design of nucleoside isosteres and kinase inhibitors. nih.gov Recent research has highlighted its potential in developing potent and selective inhibitors for targets like cyclin-dependent kinase 7 (CDK7). nih.gov
Thieno[3,4-d]pyrimidine (B1628787)
While less common than the other two isomers, the thieno[3,4-d]pyrimidine scaffold also holds potential in the development of biologically active compounds. Its unique arrangement of atoms offers different possibilities for chemical modification and interaction with biological targets.
Significance as a Privileged Scaffold in Drug Discovery and Development
The concept of a "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govmdpi.com This makes them valuable starting points for the development of new drugs. The pyrimidine (B1678525) nucleus itself is considered a privileged scaffold due to its presence in a wide array of therapeutic agents and its fundamental role in biological systems. nih.gov
The thieno[3,2-d]pyrimidine core, as a fused pyrimidine system, inherits and expands upon this privileged nature. nih.gov Its structural similarity to adenine (B156593) allows it to mimic this crucial biological molecule and interact with a variety of enzymes, particularly kinases. researchgate.net The thieno[3,2-d]pyrimidine scaffold has been successfully employed in the design of kinase inhibitors, which are a major class of anticancer drugs. researchgate.netnih.gov The ability to readily modify the scaffold at various positions allows for the fine-tuning of selectivity and potency, further enhancing its value in drug development. nih.govnih.gov
Role as an Active Intermediate in Novel Compound Synthesis
2,4-Dichlorothieno[3,2-d]pyrimidine serves as a highly versatile and active intermediate in the synthesis of more complex molecules. chemicalbook.com The two chlorine atoms on the pyrimidine ring are reactive and can be readily displaced by various nucleophiles. nih.govchemicalbook.com This reactivity allows for the introduction of a wide range of functional groups, leading to the creation of diverse libraries of compounds for biological screening. chemicalbook.com
The synthesis of this compound itself typically involves the cyclization of a substituted thiophene (B33073) precursor followed by chlorination. nih.govchemicalbook.com For instance, thieno[3,2-d]pyrimidin-2,4-dione can be treated with phosphorus oxychloride (POCl3) to yield the desired dichloro derivative. nih.govchemicalbook.com This dichloro intermediate can then be used in subsequent reactions to build more elaborate molecular architectures. For example, it is a key starting material for the synthesis of various substituted thieno[3,2-d]pyrimidines with potential as kinase inhibitors and other therapeutic agents. nih.govnih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECFYPZMBRCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507712 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-14-3 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Functionalization of 2,4 Dichlorothieno 3,2 D Pyrimidine
Nucleophilic Substitution Reactions at C2 and C4 Positions
The presence of two chlorine atoms at the C2 and C4 positions of the thieno[3,2-d]pyrimidine (B1254671) core makes it highly susceptible to nucleophilic substitution reactions (SNAr). This reactivity is the foundation for the synthesis of a wide array of derivatives.
Differential Reactivity of Chloride Atoms
In 2,4-dichloropyrimidine (B19661) systems, the chloride at the C4 position is generally more reactive towards nucleophiles than the chloride at the C2 position. stackexchange.com This differential reactivity can be attributed to the electronic properties of the pyrimidine (B1678525) ring. The C4 position is para to a ring nitrogen, which provides greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack. stackexchange.com This inherent selectivity allows for sequential and regioselective substitution, a key strategy in the synthesis of complex thienopyrimidine derivatives. For instance, treatment of 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) with morpholine (B109124) results in the selective substitution of the C4 chloride to yield 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. mdpi.com
However, the regioselectivity of SNAr reactions can be sensitive to substituents on the pyrimidine ring. wuxiapptec.com Electron-donating groups at the C6 position of 2,4-dichloropyrimidine can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com While the thieno[3,2-d]pyrimidine system has a fused thiophene (B33073) ring instead of a simple substituent, the electronic influence of this ring system plays a crucial role in the reactivity of the C2 and C4 positions.
Substitution with Amines and Other Nucleophiles
The facile displacement of the chloro groups by various nucleophiles, particularly amines, is a widely employed strategy for the functionalization of the 2,4-dichlorothieno[3,2-d]pyrimidine core.
As a general trend, the first nucleophilic substitution occurs preferentially at the C4 position. This regioselectivity is a critical aspect in the design of synthetic routes. For example, the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with hydrazine (B178648) hydrate (B1144303) leads to the formation of the key intermediate 4-hydrazinyl-2-chlorothieno[2,3-d]pyrimidine, where the hydrazine has selectively displaced the C4 chloride. mdpi.com This intermediate can then be used to introduce further diversity at the C4 position.
It is important to note that while C4 selectivity is common, exceptions can occur. The use of tertiary amine nucleophiles has been shown to provide excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. nih.gov This highlights the potential to control regioselectivity through the careful choice of nucleophile.
The outcome of nucleophilic substitution reactions on this compound can be significantly influenced by reaction parameters such as temperature and the choice of solvent. Polar aprotic solvents like dimethylformamide (DMF) are often used to enhance the nucleophilicity of the attacking species. Temperature control is also crucial to manage the rate of reaction and to minimize the formation of side products. For instance, in the synthesis of 2,4-dichloro-thieno[3,2-d]pyrimidine from thieno[3,2-d]pyrimidine-2,4-diol, the reaction with POCl3 and DMF is carried out at 120°C for a specific duration to ensure complete conversion. chemicalbook.com
Derivatization Strategies for Novel Thienopyrimidine Analogues
The versatile reactivity of this compound makes it an ideal starting material for the creation of libraries of novel thienopyrimidine analogues for biological screening.
Design Principles for Structure-Activity Relationship (SAR) Studies
The design of new thienopyrimidine derivatives is often guided by the principles of structure-activity relationship (SAR) studies. researchgate.netyoutube.com SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can develop a deeper understanding of the pharmacophore. mdpi.comnih.gov
For thienopyrimidine derivatives, SAR studies often focus on the substituents at the C2 and C4 positions. The introduction of different amine, aryl, or alkyl groups at these positions can significantly impact the compound's interaction with its biological target. nih.gov For example, in the development of PI3K inhibitors, a flexible cyclohexane (B81311) was introduced to the thienopyrimidine core to create tricyclic compounds, with the expectation of enhancing cytotoxic activity and interaction with the enzyme. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is a computational tool that can be used to analyze the correlation between the structural features and inhibitory activities of thienopyrimidine derivatives, providing valuable information for the design of novel and potent inhibitors. mdpi.com
Incorporation of Various Functional Groups and Moieties
The reactivity of the chlorine atoms at the C2 and C4 positions of the this compound core allows for the selective introduction of diverse chemical entities, leading to the generation of libraries of compounds with a range of pharmacological activities.
Amino Acid Analogues
The incorporation of amino acid moieties into the thieno[3,2-d]pyrimidine scaffold has been explored as a strategy to develop novel therapeutic agents. The synthesis of these analogues is typically achieved through a stepwise nucleophilic substitution followed by an amide condensation reaction. For instance, starting with this compound, a nucleophilic substitution with a hydroxyl-containing scaffold can be performed, followed by a Buchwald-Hartwig reaction to introduce a protected aminophenyl group. Subsequent deprotection and amide condensation with various amino acids yield the final amino acid-substituted thienopyrimidine derivatives. This approach allows for the systematic variation of the amino acid side chain to explore structure-activity relationships.
A general synthetic route involves the reaction of this compound with a substituted phenol, followed by coupling with a protected amine, deprotection, and finally, amide bond formation with an amino acid.
Cycloalkyl Rings
The introduction of cycloalkyl rings, including heterocyclic structures, onto the thienopyrimidine core has been shown to influence the biological activity of the resulting compounds. For example, the chlorine atom at the C4 position can be displaced by cyclic amines such as morpholine. In a related pyrimidine system, various cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) have been successfully introduced at the C2 and C4 positions through nucleophilic aromatic substitution reactions. These reactions are typically carried out in a suitable solvent like ethanol (B145695) at elevated temperatures.
The general procedure for the synthesis of such derivatives involves reacting 2,4-dichloropyrimidine with a cyclic amine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in ethanol, with the reaction mixture being refluxed for several hours. This methodology can be adapted for this compound to generate a variety of cycloalkyl-substituted derivatives.
Table 1: Examples of Cycloalkyl Ring Incorporation on Pyrimidine Scaffolds
| Starting Material | Reagent | Product |
| 2,4-dichloropyrimidine | N-benzyl-2-chloropyrimidin-4-amine | N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine |
| 2,4-dichloropyrimidine | N-benzyl-2-chloropyrimidin-4-amine | N-benzyl-2-(piperidin-1-yl)pyrimidin-4-amine |
| 2,4-dichloropyrimidine | N-benzyl-2-chloropyrimidin-4-amine | N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
This table illustrates the principle of cycloalkyl ring incorporation on a related pyrimidine scaffold.
Halogenation at C7 and its Impact on Activity
Further functionalization of the thieno[3,2-d]pyrimidine ring system can be achieved through halogenation, particularly at the C7 position of the thiophene ring. The introduction of a halogen, such as bromine, at this position has been demonstrated to significantly enhance the biological potency of these compounds.
Specifically, the presence of a bromine atom at C7 in conjunction with a chlorine atom at the C4 position has been found to maximize the cytotoxic effects of these derivatives against various cancer cell lines. This highlights the importance of the electronic and steric properties imparted by the halogen at C7 for potent biological activity. The synthesis of these C7-halogenated compounds typically involves electrophilic halogenation of the thienopyrimidine core.
Coupling Reactions for Advanced Thienopyrimidine Structures
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, and they have been effectively applied to the this compound system to create advanced structures with diverse functionalities.
Suzuki Coupling Reactions
The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the derivatization of heterocyclic compounds. In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents at the chlorinated positions. harvard.edulibretexts.org
The reactivity of the two chlorine atoms can be controlled to achieve selective coupling. Generally, the C4 position is more reactive towards Suzuki coupling than the C2 position. By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, and base, either mono- or di-substituted products can be obtained. For instance, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a known substrate for Suzuki cross-coupling reactions, enabling the synthesis of a variety of bioactive derivatives.
Table 2: General Conditions for Suzuki Coupling of Dihalopyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 |
| [PdCl(C₃H₅)]₂ | Tetraphosphine | Cs₂CO₃ | Toluene | 100 |
This table provides examples of conditions used for Suzuki coupling reactions on related dihalopyrimidine systems, which can be adapted for this compound.
Amide Condensation Reactions
Amide bond formation is a fundamental reaction in organic synthesis and is crucial for the construction of peptide-like structures. In the context of thienopyrimidine chemistry, amide condensation reactions are employed to link amino acid residues to the heterocyclic core, as mentioned in section 3.2.2.1.
A common protocol for this transformation involves the activation of a carboxylic acid group of an amino acid using a coupling agent, followed by reaction with an amino-functionalized thienopyrimidine derivative. This method provides a versatile route to a wide range of N-acylthienopyrimidine derivatives. A general protocol for the synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles, showcasing the utility of condensation reactions in building such heterocyclic systems. nih.gov
Anticancer Activity and Mechanisms of Action
Derivatives of thieno[2,3-d]pyrimidine (B153573) have shown significant potential as anticancer agents, exhibiting various mechanisms of action against tumor cells. nih.govnih.gov These compounds are of interest in the search for new bioactive molecules for cancer therapy due to the challenges of side effects and multi-drug resistance associated with existing treatments.
Inhibition of Tumor Cell Proliferation
Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the growth of various human cancer cell lines. nih.gov
Numerous studies have demonstrated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against a panel of cancer cell lines. For instance, certain derivatives have shown inhibitory activity against the human breast cancer cell line MDA-MB-231. scielo.br One study reported that a series of novel thieno[2,3-d]pyrimidine derivatives exhibited inhibitory effects on this cell line, with one compound showing comparable activity to the standard drug paclitaxel. scielo.br Another study found that a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative was particularly effective against the melanoma cell line MDA-MB-435. researchgate.net
The table below summarizes the inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | GP = -31.02% | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative l | MDA-MB-231 (Breast) | IC50 = 27.6 µM | scielo.br |
| Paclitaxel (Reference) | MDA-MB-231 (Breast) | IC50 = 29.3 µM | scielo.br |
| Thieno[2,3-d]pyrimidine derivative 17f | HCT-116 (Colon) | IC50 = 2.80 ± 0.16 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 17f | HepG2 (Liver) | IC50 = 4.10 ± 0.45 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | IC50 = 19.4 ± 0.22 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 10e | MCF-7 (Breast) | IC50 = 14.5 ± 0.30 µM | nih.gov |
| Doxorubicin (Reference) | MCF-7 (Breast) | IC50 = 40.0 ± 3.9 µM | nih.gov |
The anticancer activity of thieno[2,3-d]pyrimidine derivatives can manifest as either cytostatic (inhibiting cell growth) or cytotoxic (causing cell death) effects. For example, one of the most active compounds among a series of thieno[2,3-d]pyrimidine-4(3H)-ones, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated cytotoxic activity against a wide range of cancer cell lines. researchgate.net
Apoptosis Induction Pathways
Several thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a novel pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a , was found to induce a significant apoptotic effect in PC-3 prostate cancer cells. nih.gov This was accompanied by a 5.3-fold increase in the level of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Similarly, another study on pyrrolo[2,3-d]pyrimidine derivatives found that they could induce apoptosis through the intrinsic pathway, as evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, as well as increased levels of caspases-9 and -3. nih.gov A thieno[2,3-d]pyrimidine-based urea (B33335) derivative, KM6, was also shown to upregulate key enzymes of apoptosis, including caspases 3, 8, and 9, in breast cancer cells. cu.edu.eg Furthermore, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce apoptosis in HCT116 colorectal cancer cells. farmaceut.org
Cell Cycle Modulation (e.g., G2/M arrest)
Thieno[2,3-d]pyrimidine derivatives can also exert their anticancer effects by interfering with the cell cycle progression of cancer cells. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to arrest the cell cycle of HCT116 cells in the G2/M phase. farmaceut.org Another study on a new thieno[2,3-d]pyrimidine-4-one derivative, compound 20 , demonstrated that it induced cell-cycle arrest in SNB-75 cells in the G2/M phase. nih.gov In contrast, a different pyrrolo[2,3-d]pyrimidine derivative, compound 9e , caused cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov A pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a , was found to arrest the cell cycle at the pre-G1 phase in PC-3 cells. nih.gov
Kinase Inhibition
A significant mechanism of action for many thieno[2,3-d]pyrimidine derivatives is the inhibition of various protein kinases that are crucial for cancer cell growth and survival. nih.govnih.gov The thienopyrimidine scaffold is structurally similar to purines, making it an attractive framework for designing kinase inhibitors. nih.gov
Derivatives of thieno[2,3-d]pyrimidine have been developed as potent inhibitors of several kinases, including:
VEGFR-2: Vascular endothelial growth factor receptor-2 is a key player in tumor angiogenesis. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase. nih.gov For example, compound 17f from one study exhibited strong cytotoxic activities and was identified as a potent VEGFR-2 inhibitor. nih.gov Another thieno[2,3-d]pyrimidine-based urea derivative, KM6, showed 65% inhibition of VEGFR-2 tyrosine kinase activity. cu.edu.eg
EGFR: The epidermal growth factor receptor is another important target in cancer therapy. Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.gov One study reported a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a , with high inhibitory activity against both EGFRWT and EGFRT790M. nih.gov
PI3K: Phosphatidylinositol 3-kinase is involved in cell signaling pathways that regulate cell growth and survival. A thieno[2,3-d]pyrimidine derivative, Pictilisib (B1683980) (GDC-0941), is a known PI3K inhibitor that has been investigated in clinical trials. nih.gov
CDKs: Cyclin-dependent kinases are essential for cell cycle regulation. A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and shown to have strong inhibitory activity on CDK9. nih.gov
DHFR: Dihydrofolate reductase is an important enzyme in nucleotide synthesis. Some thieno[2,3-d]pyrimidine-4-one derivatives have been identified as potent nonclassical lipophilic inhibitors of DHFR. nih.gov
The table below lists some thieno[2,3-d]pyrimidine derivatives and their kinase inhibitory activities.
| Compound/Derivative | Target Kinase | Inhibitory Activity (IC50) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | EGFRWT | 0.099 µM | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | EGFRT790M | 0.123 µM | nih.gov |
| Thieno[2,3-d]pyrimidine-4-one 20 | DHFR | 0.20 µM | nih.gov |
| Methotrexate (Reference) | DHFR | 0.22 µM | nih.gov |
4 Medicinal Chemistry Applications of this compound and its Derivatives
The thieno[3,2-d]pyrimidine scaffold, often synthesized from the versatile intermediate this compound, is a prominent structure in medicinal chemistry due to its structural similarity to purines. nih.gov This core has been extensively explored for the development of various kinase inhibitors targeting signaling pathways crucial in cancer progression.
1 Phosphatidylinositol 3-kinases (PI3K) Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. mdpi.comrsc.org This makes PI3K a significant target for anticancer drug development. mdpi.com Derivatives of the thieno[3,2-d]pyrimidine scaffold have been developed as inhibitors of PI3K, demonstrating selectivity for specific isoforms like p110α. google.com
Research into related thieno[2,3-d]pyrimidine cores has highlighted key structural features for potent PI3K inhibition. For instance, the incorporation of a morpholine moiety is considered a crucial feature, as its oxygen atom often forms a hydrogen bond with the hinge region residue Val851 in the PI3K active site. mdpi.comnih.gov The substitution pattern on other parts of the scaffold also plays a critical role. In one study on thieno[2,3-d]pyrimidines, a 3-hydroxy group on a phenyl ring at the C2-position was found to be optimal for activity, with its removal or relocation significantly diminishing inhibitory effects. nih.gov These findings on the related isomer underscore the general principles that guide the design of thieno[3,2-d]pyrimidine-based PI3K inhibitors.
A patent for thieno[3,2-d]pyrimidine derivatives describes their utility as PI3K inhibitors with potential applications in treating diseases driven by abnormal cell growth, such as cancer, immune disorders, and cardiovascular diseases. google.com
2 Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase Inhibitors
Ataxia telangiectasia mutated and Rad3 related (ATR) kinase is a key regulator of the DNA Damage Response (DDR), a pathway essential for maintaining genomic integrity. nih.gov As such, inhibiting ATR is an attractive strategy in oncology, particularly for inducing synthetic lethality in cancers with existing DDR defects. nih.gov
A series of potent and selective ATR inhibitors based on the thieno[3,2-d]pyrimidine scaffold has been developed. nih.gov Through a hybrid design strategy, researchers identified a lead compound, molecule 34 , which demonstrated a high inhibitory potency against ATR kinase with an IC₅₀ value of 1.5 nM. nih.gov This compound also exhibited excellent selectivity, showing reduced activity against other tested kinases. nih.gov
In cellular assays, compound 34 showed potent antiproliferative effects against LoVo cancer cells and demonstrated synthetic lethality in HT-29 cells. nih.gov Furthermore, the compound displayed favorable pharmacokinetic properties and in vivo antitumor efficacy in a LoVo xenograft model without apparent toxicity, marking it as a promising lead for further development. nih.gov
Table 1: Activity of Representative Thieno[3,2-d]pyrimidine ATR Inhibitor
| Compound | ATR Kinase IC₅₀ (nM) | Antiproliferative Activity (LoVo cells) |
|---|---|---|
| 34 | 1.5 | Potent |
Data sourced from a study on thieno[3,2-d]pyrimidine derivatives as ATR kinase inhibitors. nih.gov
3 Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and inhibitors of its tyrosine kinase activity are used to treat various cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov The thieno[3,2-d]pyrimidine core has been successfully utilized to develop third-generation EGFR inhibitors that target specific mutations, such as the L858R/T790M double mutant, which confers resistance to earlier generations of inhibitors. nih.gov
By applying a conformation-constrained design strategy derived from the approved EGFR inhibitor olmutinib, a series of thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-one moieties were synthesized. nih.gov Structure-activity relationship (SAR) studies of this series revealed several compounds with high selectivity for the mutant EGFR over the wild-type (WT) form. nih.gov
Compounds 6l and 6o emerged as particularly potent and selective inhibitors. nih.gov Their selectivity was confirmed through computational docking studies and cellular thermal shift assays. nih.gov Notably, compound 6o was shown to significantly inhibit colony formation and cell migration in H1975 lung cancer cells, which harbor the EGFR L858R/T790M mutation. It also effectively suppressed the phosphorylation of EGFR and its downstream effector ERK. nih.gov These findings position thieno[3,2-d]pyrimidine derivatives like 6l and 6o as promising lead compounds for a new class of third-generation EGFR inhibitors. nih.gov
Table 2: EGFR Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound | EGFRL858R/T790M IC₅₀ (nM) | EGFRWT IC₅₀ (nM) |
|---|---|---|
| 6a | ≤ 250 | > 10000 |
| 6l | ≤ 250 | > 10000 |
| 6m | ≤ 250 | > 10000 |
| 6n | ≤ 250 | > 10000 |
| 6o | ≤ 250 | > 10000 |
Data from a study on thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M. nih.gov
Medicinal Chemistry Applications of 2,4 Dichlorothieno 3,2 D Pyrimidine and Its Derivatives
5 Structure-Activity Relationships (SAR) in Anticancer Thienopyrimidines
The biological activity of thienopyrimidine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as anticancer agents.
1 Importance of Chlorine at C4 Position
The chlorine atom at the C4 position of the thieno[3,2-d]pyrimidine (B1254671) nucleus, present in the parent 2,4-dichloro intermediate, is a critical feature for biological activity and a key handle for synthetic modification. nih.govnih.gov SAR studies have explicitly indicated that the presence of chlorine at C4 is necessary for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines. nih.govnih.gov
The C4-chloro group is a versatile leaving group, allowing for the introduction of a wide array of substituents, typically amines, through nucleophilic substitution reactions. rsc.org This synthetic accessibility enables the exploration of diverse chemical space around the C4 position, which is fundamental to the development of potent kinase inhibitors and other biologically active molecules. The ability to readily modify this position allows medicinal chemists to fine-tune the interaction of the molecule with its biological target, influencing factors like binding affinity and selectivity.
2 Impact of C7 Halogenation
Halogenation at other positions of the heterocyclic core can also significantly influence biological potency. Studies on the closely related pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine isostere of thieno[3,2-d]pyrimidine, have shown that introducing a halogen at the C7 position can dramatically enhance antiproliferative activity. researchgate.net
In one such study, the introduction of an iodine atom at C7 resulted in a significant enhancement of potency, reducing the IC₅₀ into the sub-micromolar range. researchgate.net This suggests that the size and electronic properties of a halogen at the C7 position can be a key determinant of cytotoxic efficacy. These findings on a highly analogous scaffold strongly suggest that C7 halogenation is a promising strategy for modulating the activity of thieno[3,2-d]pyrimidine derivatives as well, potentially by inducing apoptosis and causing cell cycle arrest at the G2/M phase. researchgate.net
3 Role of Substituents on Biological Potency
For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, it was found that different substituents attached to the same position on a phenyl ring resulted in significantly different cancer cell inhibition rates. nih.gov This highlights that even subtle changes in electronic or steric properties can have a profound impact. In another study on GnRH receptor antagonists with a thieno[2,3-d]pyrimidine core, hydrophobic substituents on a 6-phenyl group were found to be preferable for good receptor binding. nih.gov Similarly, for EGFR inhibitors based on the thieno[3,2-d]pyrimidine scaffold, specific substitutions on a C4-anilino moiety are crucial for achieving selectivity for mutant EGFR over the wild-type form. nih.gov The creation of new 2-alkyl derivatives of ethyl 4-aminothienopyrimidine-6-carboxylates is also of great pharmacological interest for developing compounds with anti-proliferative properties.
Anti-Infective Properties
Derivatives of 2,4-dichlorothieno[3,2-d]pyrimidine have demonstrated a broad spectrum of anti-infective properties, exhibiting activity against bacteria, fungi, parasites, and viruses.
Antibacterial Activity
Several thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial efficacy against a variety of Gram-positive and Gram-negative pathogens. Two compounds, in particular, showed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant Staphylococcus aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L. nih.gov However, their activity against Gram-negative strains was only moderate (16–32 mg/L). nih.gov
One of the active compounds demonstrated selective antibacterial action against Gram-positive antibiotic-resistant strains. nih.gov The structure-activity relationship suggests that the pyrimidine (B1678525) ring is crucial for the observed antibacterial effects. nih.gov
Antifungal Activity
The thieno[2,3-d]pyrimidine scaffold has been a focus for the development of new antifungal agents. nih.gov A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, synthesized through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines, were tested for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov
Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety have been synthesized and have shown considerable antifungal activity against several plant-pathogenic fungi. frontiersin.org Many of these compounds displayed significant inhibitory effects against various species of Botrytis cinerea (which causes gray mold), Phytophthora infestans (late blight), and Pyricularia oryzae (rice blast). frontiersin.org Four compounds in this series were particularly effective against three of the four tested Botrytis cinerea strains, highlighting their potential as lead structures for the development of new fungicides. frontiersin.org
Antiparasitic Activity
While the primary focus of many studies on thienopyrimidine derivatives has been on other anti-infective areas, the broad biological activity of this class of compounds suggests potential for antiparasitic applications. chemicalbook.com The structural similarity to purines could allow these compounds to interfere with essential metabolic pathways in parasites. Further research is needed to fully explore the antiparasitic potential of this compound derivatives.
Antiviral Activity
Thienopyrimidine derivatives have emerged as a promising class of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.gov
A significant area of research has focused on the design and synthesis of novel thieno[3,2-d]pyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. mdpi.comnih.gov
Inspired by the success of diarylpyrimidine (DAPY)-based NNRTIs like etravirine (B1671769) and rilpivirine, researchers have synthesized new series of amino acid-substituted thieno[3,2-d]pyrimidine derivatives. nih.gov These modifications aim to improve the drug resistance profile by targeting a solvent-exposed region of the NNRTI-binding pocket. mdpi.com The inhibitory activity of these compounds against wild-type HIV-1 RT has been confirmed, with IC50 values in the micromolar range, comparable to the approved NNRTI nevirapine (B1678648). nih.gov This confirms their mechanism of action as classical NNRTIs. nih.gov
A key challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. nih.gov Therefore, a major goal in the development of new NNRTIs is to create compounds that are effective against both wild-type (WT) HIV-1 and a panel of NNRTI-resistant mutant strains.
Several novel amino acid-substituted thieno[3,2-d]pyrimidine derivatives have shown promising results in this regard. One compound, designated as 5k , exhibited potent activity against the WT HIV-1 strain and various resistant strains, with EC50 values ranging from 0.042 µM to 7.530 µM. nih.gov Notably, compound 5k was particularly effective against the K103N and E138K single-mutant strains, showing greater potency than the approved drugs efavirenz (B1671121) and nevirapine against these specific mutations. mdpi.com
The table below summarizes the antiviral activity of selected thieno[3,2-d]pyrimidine derivatives against wild-type and mutant HIV-1 strains.
| Compound | WT (IIIB) EC₅₀ (µM) | K103N EC₅₀ (µM) | E138K EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| 5k | 0.042 | 0.031 | 0.094 | 27.9 |
| Nevirapine | 0.236 | - | 0.181 | >100 |
| Efavirenz | - | 0.132 | - | >100 |
Data sourced from a study on novel amino acids (analogues)-substituted thiophene[3,2-d]pyrimidine derivatives. mdpi.comnih.gov
These findings highlight the potential of thieno[3,2-d]pyrimidine-based compounds as lead structures for the development of next-generation NNRTIs with improved efficacy against drug-resistant HIV-1. mdpi.com
Anthelmintic Activity against Trichuris trichiura
Derivatives of this compound, specifically 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), have emerged as a novel class of anthelmintic agents with promising activity against the human whipworm, Trichuris trichiura. plos.orgnih.gov This parasite infects approximately 500 million people globally, and current treatments have shown limited efficacy, highlighting the urgent need for new therapeutic options. plos.orgnih.govresearchgate.net
Activity against Adult Parasites
Research has demonstrated that DATPs are effective against the adult stage of Trichuris muris, a widely used model for T. trichiura. plos.orgplos.org An ex vivo motility screen identified an initial hit compound, OX02926, which led to the investigation of other structurally related DATPs. plos.org Several of these derivatives exhibited significant activity, causing paralysis in adult worms. The potency of these compounds was quantified by determining their EC50 values in adult motility assays. plos.org
Table 1: Anthelmintic Activity of 2,4-Diaminothieno[3,2-d]pyrimidine Derivatives against Adult T. muris
| Compound ID | EC50 in Adult Motility Assay (μM) |
| OX02926 | ~25-50 |
| OX03143 | > 80 |
Activity against Embryonated and Unembryonated Egg Stages
A significant advantage of the DATP class of compounds is their efficacy against both the embryonated and unembryonated egg stages of the parasite. plos.orgnih.gov This is a crucial feature, as targeting the egg stage could help to interrupt the parasite's life cycle and reduce transmission. plos.org Studies have shown that treatment with DATP compounds can reduce the ability of treated eggs to successfully establish an infection in a mouse model. plos.org This dual action against both adult worms and eggs makes DATPs a particularly promising avenue for the development of new treatments for trichuriasis. plos.orgnih.gov
Anti-Inflammatory Activity
Thienopyrimidine derivatives have been investigated for their potential as anti-inflammatory agents. nih.govresearchgate.netresearchgate.net The mechanism of action for many pyrimidine-based anti-inflammatory compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov By inhibiting COX-1 and COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules. nih.gov While specific studies on the anti-inflammatory activity of this compound were not identified, the broader class of thieno[3,2-d]pyrimidine derivatives has shown promise in this area. For instance, certain derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. researchgate.net
Table 2: Examples of Anti-Inflammatory Activity in Thienopyrimidine Derivatives
| Compound Class | Target | Observed Effect |
| Pyrazolo[3,4-d]pyrimidine derivatives | COX-1 and COX-2 | Inhibition of prostaglandin (B15479496) production |
| Thieno[3,2-d]pyrimidine derivatives | RIPK2 | Inhibition of inflammatory signaling |
Central Nervous System (CNS) Protective Agents
The thienopyrimidine scaffold has been explored for its potential in developing agents that offer protection to the central nervous system. nih.gov Thienopyrimidine derivatives have been noted for a range of biological activities, including CNS protection. nih.gov Furthermore, pyrimidine and triazole-pyrimidine hybrid compounds have demonstrated significant neuroprotective and anti-neuroinflammatory properties. nih.gov These compounds have been shown to protect neuronal cells from stress and inhibit inflammatory pathways in the brain. nih.gov While direct evidence for the CNS protective effects of this compound is not yet available, the recognized potential of the broader thienopyrimidine class suggests this could be a fruitful area for future research. nih.govnih.gov
Other Biological Activities and Therapeutic Potential
Antioxidant Properties
Several studies have highlighted the antioxidant potential of thienopyrimidine derivatives. researchgate.netnih.govnih.gov Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been demonstrated through their ability to inhibit the growth of certain cancer cells, a process often linked to oxidative stress. nih.gov Additionally, various pyrimidine derivatives have been shown to possess antioxidant activity, further supporting the potential of the thienopyrimidine scaffold in this therapeutic area. pharmjournal.ru
Table 3: Examples of Antioxidant Activity in Thienopyrimidine Derivatives
| Compound Class | Assay/Model | Observed Effect |
| Thieno[2,3-d]pyrimidine derivatives | Hep-G2 cell growth inhibition | High inhibition of cell growth |
| Curcumin-dihydropyrimidinone/thione hybrids | Not specified | Antibacterial and antioxidant activities |
Phosphodiesterase Inhibition
The thieno[3,2-d]pyrimidine scaffold has been identified as a promising framework for the development of selective inhibitors of phosphodiesterase type 4 (PDE4). Research in this area has focused on modifying the 2 and 4 positions of the thieno[3,2-d]pyrimidine core to enhance potency and selectivity.
Detailed Research Findings
A significant study in the Journal of Medicinal Chemistry detailed the design, synthesis, and biological evaluation of a series of new thieno[3,2-d]pyrimidines as selective PDE4 inhibitors. nih.govacs.org The initial lead compound, 4-benzylamino-2-butylthieno[3,2-d]pyrimidine, was selected for optimization based on a pharmacophore model derived from nitraquazone-related compounds. nih.govacs.orgresearchgate.net
The research explored the structure-activity relationships (SAR) by introducing various substituents at the C2 and C4 positions of the thieno[3,2-d]pyrimidine ring system.
Modifications at the C4-Position:
Systematic modifications of the amino group at the C4 position revealed that a lipophilic group is crucial for potent PDE4 inhibitory activity. acs.org The nature and size of this lipophilic substituent significantly influence the compound's potency. For instance, replacing the benzylamino group with other substituents led to the identification of compounds with improved activity profiles. acs.org
One of the most potent compounds to emerge from these modifications was 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine. nih.govacs.org This compound demonstrated a significant improvement in the ratio of PDE4 inhibition to [3H]rolipram displacement, indicating a favorable interaction with the target enzyme. nih.govacs.org Furthermore, its ability to potentiate isoprenaline-induced cAMP accumulation in guinea pig eosinophils suggested good cell penetration. nih.govacs.org
Modifications at the C2-Position:
Investigations into the C2 position showed that the 3-pyridyl group was the optimal substitution among the synthesized analogues. acs.org The resulting compound, with a 3-pyridyl group at C2, exhibited a 25-fold selectivity for PDE4 over PDE3 and a favorable PDE4/[3H]rolipram ratio. acs.org The study also highlighted that there is an optimal volume for the substituent at this position, as demonstrated by the decreased activity of the bulky (biphenyl-4-yl)methyl group. acs.org
The research underscores the therapeutic potential of thieno[3,2-d]pyrimidine derivatives as selective PDE4 inhibitors. The detailed SAR studies provide a roadmap for the future design of even more potent and selective compounds within this chemical class. nih.govacs.orgacs.org
Data Tables
Table 1: Inhibitory Activity of 4-Substituted-2-butylthieno[3,2-d]pyrimidine Derivatives against PDE4
| Compound | R Group at C4 | PDE4 IC₅₀ (µM) |
| 1 | Benzylamino | 0.45 |
| 2 | Cyclohexylamino | 0.18 |
| 3 | Phenylamino | 0.76 |
| 4 | (Biphenyl-4-yl)methylamino | >10 |
Data sourced from the Journal of Medicinal Chemistry. acs.org
Table 2: Inhibitory Activity of 2-Substituted-4-aminothieno[3,2-d]pyrimidine Derivatives against PDE4
| Compound | R Group at C2 | PDE4 IC₅₀ (µM) |
| 5 | Butyl | 0.45 |
| 6 | 3-Pyridyl | 0.15 |
| 7 | Phenyl | 0.52 |
| 8 | (Biphenyl-4-yl)methyl | >10 |
Data sourced from the Journal of Medicinal Chemistry. acs.org
Pharmacological and Toxicological Considerations
Pharmacokinetic Profile and in vivo Efficacy
Detailed pharmacokinetic data for 2,4-Dichlorothieno[3,2-d]pyrimidine is limited as it is primarily a chemical building block. However, the pharmacokinetic profiles of its derivatives have been studied in clinical trials. For instance, Pictilisib (B1683980) (GDC-0941), an oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, demonstrated a dose-proportional pharmacokinetic profile in a first-in-human study, which supported once-daily dosing. nih.govnih.gov In preclinical models, pictilisib showed significant tumor growth inhibition in human tumor xenografts. nih.gov
Another derivative, PF-03758309, an oral p21-activated kinase (PAK) inhibitor, showed oral bioavailability of 39-76% in dogs and 20% in rats. nih.gov Despite promising preclinical results showing significant tumor growth inhibition, its development was halted due to undesirable pharmacokinetic characteristics in humans, including low bioavailability of approximately 1%. nih.govclinicaltrials.govnih.gov
Relugolix (B1679264), a gonadotropin-releasing hormone (GnRH) receptor antagonist, is another thienopyrimidine-based drug. nih.gov When administered orally, it leads to a rapid decline in luteinizing hormone and follicle-stimulating hormone concentrations, resulting in reduced testosterone (B1683101) levels. nih.gov In a phase 3 trial, relugolix demonstrated superior efficacy in maintaining testosterone suppression to castrate levels compared to leuprolide. nih.govclinicaltrials.gov
Olmutinib, a tyrosine kinase inhibitor, has shown excellent antitumor activity in preclinical studies in lung cancer cell lines with specific EGFR mutations. gencat.cat Clinical studies have also demonstrated its efficacy in patients with T790M-positive non-small cell lung cancer (NSCLC). nih.govnih.gov
SNS-314, a potent inhibitor of Aurora kinases, has shown the ability to inhibit tumor growth in various preclinical models and potentiated the antitumor activity of other chemotherapeutic agents like docetaxel (B913) in in-vivo xenograft models. drugbank.comnih.gov
Toxicity Assessment
The toxicity profile of this compound is not extensively documented in dedicated toxicology studies. However, safety data from suppliers indicates that it is considered toxic if swallowed and causes serious eye irritation. sigmaaldrich.com
For the developed drug derivatives, toxicity has been evaluated in clinical trials. In a phase 1 study of Pictilisib (GDC-0941), the most common toxicities were grade 1-2 nausea, rash, and fatigue. The dose-limiting toxicity was a grade 3 maculopapular rash. nih.gov A phase 2 trial of pictilisib in combination with fulvestrant (B1683766) reported grade 3 or worse adverse events in 61% of patients in the pictilisib group compared to 28% in the placebo group. nih.gov
The clinical trial for PF-03758309 was terminated prematurely, not due to safety concerns, but because of its poor pharmacokinetic properties and lack of a dose-response relationship. clinicaltrials.gov However, some adverse events like neutropenia and gastrointestinal side effects were observed. nih.gov
For Relugolix, a phase 1 study in combination with other hormonal therapies showed a favorable safety and tolerability profile, consistent with the known profiles of the individual drugs. nih.gov In a larger phase 3 trial, the risk of major adverse cardiovascular events was lower with relugolix compared to leuprolide. nih.gov
The development of Olmutinib was impacted by safety concerns. In 2016, a safety alert was issued describing cases of toxic epidermal necrolysis, one of which was fatal, and a case of Stevens-Johnson syndrome. wikipedia.org This led to the termination of a licensing deal for the drug's development. wikipedia.org In a global phase 2 study, all patients experienced treatment-emergent adverse events, with 71.6% experiencing grade 3 or higher events. nih.gov
In a phase 1 trial of Fimepinostat, the most common drug-related adverse events were low-grade diarrhea, fatigue, and nausea. curis.com Dose-limiting toxicities included diarrhea and hyperglycemia. curis.com
Drug Development and Clinical Trials
The thienopyrimidine scaffold is a versatile foundation in drug development, with several derivatives advancing to clinical trials, particularly for cancer treatment. nih.govnih.gov Their structural similarity to purine (B94841) bases allows them to interact with various molecular targets like enzymes and receptors. nih.gov
Thienopyrimidine-Based Drugs in Clinical Phases
A number of drugs containing the thienopyrimidine structure have been investigated in clinical trials for various indications.
| Drug Name | Other Names | Mechanism of Action | Highest Development Phase |
| GDC-0941 | Pictilisib | Pan-inhibitor of class I PI3K | Phase II |
| Olmutinib | Olita, HM-61713, BI-1482694 | EGFR Tyrosine Kinase Inhibitor | Approved in South Korea |
| Pictilisib | GDC-0941 | Pan-inhibitor of class I PI3K | Phase II |
| SNS-314 | Aurora Kinase Inhibitor | Phase I | |
| PF-03758309 | p21-activated kinase (PAK) inhibitor | Phase I (Terminated) | |
| Fimepinostat | CUDC-907 | HDAC and PI3K inhibitor | Phase II |
| Relugolix | Gonadotropin-releasing hormone (GnRH) receptor antagonist | Approved |
GDC-0941 (Pictilisib) , a potent pan-class I PI3K inhibitor, has been evaluated in several clinical trials for advanced solid tumors. nih.govnih.govdrugbank.com A first-in-human, phase 1 dose-escalation study established a favorable safety profile and determined the recommended phase 2 dose. nih.govnih.gov Phase 2 trials have explored its efficacy in combination with other agents, such as in estrogen receptor-positive breast cancer. nih.govaacrjournals.org
Olmutinib was developed to target specific mutations in non-small cell lung cancer (NSCLC). patsnap.com It received breakthrough therapy designation in the US and was approved in South Korea for the second-line treatment of NSCLC with the T790M mutation. wikipedia.orgpatsnap.com However, its development has been impacted by safety concerns. wikipedia.org Phase 2 studies have shown meaningful clinical activity in patients with T790M-positive NSCLC. nih.govnih.gov
Pictilisib , as mentioned above under its other name GDC-0941, is a PI3K inhibitor that has shown promising activity in several cancer types, including breast and ovarian cancer. icr.ac.uk
SNS-314 is a selective inhibitor of Aurora kinases A, B, and C and has been tested in single-agent Phase 1 studies in patients with advanced solid tumors. drugbank.comnih.govnih.gov
PF-03758309 entered a first-in-human phase 1 clinical trial for patients with advanced solid tumors. clinicaltrials.gov The study was prematurely terminated due to undesirable pharmacokinetic properties and a lack of observed dose-response, not due to safety issues. nih.govclinicaltrials.gov
Fimepinostat is a dual inhibitor of histone deacetylase (HDAC) and PI3K enzymes. curis.com It has been granted Fast Track and Orphan Drug designation by the FDA for diffuse large B-cell lymphoma (DLBCL). curis.com Phase 1 and 2 trials have been conducted to evaluate its safety, tolerability, and anti-cancer activity in patients with various lymphomas and solid tumors. springer.comclinicaltrials.govdrugbank.com
Relugolix is an oral GnRH receptor antagonist. nih.gov It has undergone extensive clinical development, including a phase 3 study (HERO trial) that evaluated its efficacy and safety in men with advanced prostate cancer. clinicaltrials.gov It has also been studied in combination with radiotherapy. nih.govascopubs.org
Future Directions and Research Perspectives
Exploration of New Derivatization Strategies
The inherent reactivity of the chlorine atoms at the C2 and C4 positions of the 2,4-Dichlorothieno[3,2-d]pyrimidine core makes it an ideal starting point for a multitude of chemical modifications. Future derivatization strategies will likely focus on several key areas:
Nucleophilic Aromatic Substitution (SNAr): This has been a cornerstone of derivatization for this scaffold. bohrium.comajrconline.org Future work will likely involve a broader range of nucleophiles, including novel secondary amines and various azoles, to generate diverse libraries of substituted thieno[3,2-d]pyrimidines. bohrium.commdpi.com The reaction of this compound with different azoles like triazole, imidazole, and pyrazole (B372694) has been shown to readily substitute the chlorine at the 4-position. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, will continue to be instrumental in introducing aryl, heteroaryl, and amino substituents. bohrium.commdpi.com These methods allow for the precise installation of diverse functional groups, expanding the chemical space accessible from the dichlorinated precursor.
Modifications at Other Positions: While the C2 and C4 positions are the most reactive, future strategies may explore functionalization at other positions of the thieno[3,2-d]pyrimidine (B1254671) ring system to fine-tune the electronic and steric properties of the resulting molecules. This could involve techniques like halogenation at the C7 position. nih.gov
Conformationally Restricted Analogues: The design and synthesis of conformationally restricted analogues, such as thieno[3,2-d]pyrimidin-4-ones, will be a key strategy to lock the molecule into a specific bioactive conformation. nih.gov This approach can lead to improved potency and selectivity by minimizing off-target interactions.
Elucidation of Biological Targets and Mechanisms of Action
A significant body of research has established that derivatives of thieno[3,2-d]pyrimidine exhibit a wide range of biological activities, particularly as kinase inhibitors. Future research will aim to precisely identify the biological targets of these compounds and unravel their mechanisms of action at a molecular level.
Key areas of focus will include:
Kinase Inhibition: Many thieno[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 7 (CDK7), Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3Ks). bohrium.comacs.orgscispace.com Future studies will involve comprehensive kinase profiling to determine the selectivity of new derivatives and to identify novel kinase targets.
Tubulin Polymerization Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as inhibitors of tubulin polymerization, acting at the colchicine-binding site. nih.gov Further investigation into this mechanism could lead to the development of a new class of anti-cancer agents. Mechanistic studies have shown that these compounds can induce G2/M phase arrest and apoptosis in cancer cells. nih.gov
Sirtuin Inhibition: A novel class of potent pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered. acs.org Future research will likely focus on developing more selective sirtuin inhibitors and exploring their therapeutic potential in age-related diseases and cancer.
Other Potential Targets: The structural similarity of the thieno[3,2-d]pyrimidine scaffold to purines suggests that these compounds may interact with a wide range of biological targets. nih.gov Future screening efforts will be crucial to identify novel targets and expand the therapeutic applications of this versatile scaffold. For instance, derivatives have shown activity against Leishmania N-myristoyltransferase and as anticonvulsants. mdpi.comacs.org
Advanced in silico Design and Computational Studies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. Advanced in silico design and computational studies will play a pivotal role in accelerating the development of new thieno[3,2-d]pyrimidine-based therapeutic agents.
Future applications of computational methods will include:
Structure-Based Drug Design: The availability of X-ray crystal structures of thieno[3,2-d]pyrimidine derivatives in complex with their biological targets, such as tubulin and sirtuins, provides a solid foundation for structure-based design. nih.govacs.org Molecular docking and dynamic simulations will be used to predict the binding modes of new analogues and to guide the design of compounds with improved affinity and selectivity.
Pharmacophore Modeling: Pharmacophore models based on known active compounds will be developed to identify the key chemical features required for biological activity. These models can then be used to screen virtual libraries for new hit compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies will be employed to establish mathematical relationships between the chemical structure of thieno[3,2-d]pyrimidine derivatives and their biological activity. These models can be used to predict the activity of new compounds before they are synthesized, thus prioritizing the most promising candidates.
ADMET Prediction: Computational models will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This will help to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.
Development of Novel Therapeutic Agents Targeting Specific Diseases
The diverse biological activities of thieno[3,2-d]pyrimidine derivatives make them attractive candidates for the development of novel therapeutic agents for a wide range of diseases.
Future research will focus on the development of targeted therapies for:
Cancer: Given the potent anti-proliferative activity and kinase inhibitory profiles of many thieno[3,2-d]pyrimidine derivatives, cancer remains a primary therapeutic target. nih.govnih.govarabjchem.org Research will focus on developing selective inhibitors for specific kinases that are known to be dysregulated in particular types of cancer. For example, derivatives have been identified as potent inhibitors of FAK and FLT3, which are overexpressed in various cancers. acs.org Another promising avenue is the development of tubulin polymerization inhibitors based on this scaffold. nih.gov
Infectious Diseases: Thieno[3,2-d]pyrimidine derivatives have shown promise as anti-infective agents, with activity against parasites like Plasmodium falciparum and fungi such as Cryptococcus neoformans. nih.govnih.gov Future work will aim to optimize the anti-infective properties of these compounds and to explore their potential for treating a broader range of infectious diseases.
Neurological Disorders: The discovery of thieno[3,2-d]pyrimidine derivatives with anticonvulsant activity opens up new avenues for the treatment of neurological disorders. mdpi.com Further research is needed to understand the mechanism of action and to develop compounds with improved efficacy and safety profiles.
Inflammatory Diseases: As inhibitors of key signaling kinases, thieno[3,2-d]pyrimidine derivatives may have potential as anti-inflammatory agents. Future studies will explore this possibility and aim to identify compounds that can modulate inflammatory pathways.
The continued exploration of the chemical and biological properties of the this compound scaffold holds great promise for the discovery of new and effective medicines to address a variety of unmet medical needs.
Q & A
Q. What are the standard synthetic routes for 2,4-Dichlorothieno[3,2-d]pyrimidine, and how are intermediates purified?
The compound is typically synthesized via chlorination of thieno[3,2-d]pyrimidin-4-ol derivatives using phosphorus oxychloride (POCl₃). A common method involves refluxing the precursor in POCl₃ for 5 hours, followed by quenching in ice-water to precipitate the product. Purification is achieved via flash column chromatography (silica gel) or recrystallization, yielding ~74% purity . For intermediates like 2-chloro-N-(2-phenoxyethyl) derivatives, nucleophilic aromatic substitution with amines is performed in 1,4-dioxane under argon, with N,N-diisopropylethylamine as a base .
Q. How is this compound characterized post-synthesis?
Key characterization methods include:
- ¹H-NMR : Peaks at δ 7.55 (d, J = 6.00 Hz) and 8.13 (d, J = 6.00 Hz) confirm the thienopyrimidine backbone .
- Mass spectrometry : Molecular ion peak at m/z 205 (M + 1) .
- Melting point : 141–143°C (decomposition-free melting confirms purity) .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood or glovebox to prevent inhalation of toxic fumes (e.g., POCl₃) .
- Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can regioselective substitution at the 2- and 4-positions be achieved during derivatization?
Regioselectivity is controlled by reaction conditions:
Q. What is the mechanistic basis for its antitumor activity?
The compound inhibits JAK1/2/3 and EGFR tyrosine kinases by binding to the ATP-binding pocket, disrupting downstream signaling (e.g., STAT3 phosphorylation). This suppresses proliferation in cancer cell lines (IC₅₀ = 0.5–2 µM) . Synergy with olmutinib (a third-generation EGFR inhibitor) enhances apoptosis in resistant tumors .
Q. How do researchers address solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Prodrug strategies : Introduce hydrophilic groups (e.g., morpholine) via nucleophilic substitution to improve aqueous solubility .
- Nanoparticle encapsulation : Lipid-based carriers increase bioavailability in in vivo models .
Q. What strategies optimize reaction conditions for scale-up?
- Catalyst screening : Pd(OAc)₂/SPhos in CH₃CN:H₂O (1.5:1) enables Suzuki couplings with aryl boronic acids at 100°C, achieving 89% yield .
- Process intensification : Microwave-assisted synthesis reduces reaction time from 24 hours to 3 hours for amine substitutions .
- Quality control : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies?
Discrepancies arise from:
- Cell line specificity : JAK/EGFR expression levels differ (e.g., higher efficacy in HeLa vs. A549 cells) .
- Solvent artifacts : DMSO concentrations >0.1% may induce false positives in cytotoxicity assays .
- Metabolic stability : Rapid hepatic clearance in murine models reduces in vivo efficacy compared to in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
